AT7519 Hydrochloride

説明

特性

IUPAC Name |

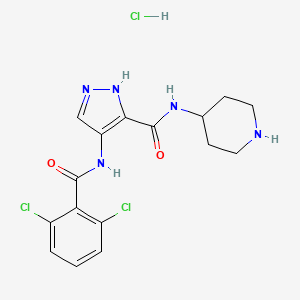

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N5O2.ClH/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOFPNGYBWGKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648517 | |

| Record name | 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902135-91-5 | |

| Record name | 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AT7519 Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT7519 hydrochloride is a potent, small-molecule, multi-targeted inhibitor of cyclin-dependent kinases (CDKs).[1][2] Exhibiting ATP-competitive inhibition, AT7519 has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of human tumor cell lines and in preclinical xenograft models.[3][4][5] This technical guide provides an in-depth exploration of the mechanism of action of AT7519, detailing its primary targets, downstream cellular effects, and the experimental methodologies used to elucidate its activity. The information presented is intended to support further research and development of this compound as a potential anti-cancer therapeutic.

Core Mechanism of Action: Multi-CDK Inhibition

AT7519 functions primarily as an ATP-competitive inhibitor of a broad range of cyclin-dependent kinases, which are key regulators of both cell cycle progression and transcription.[1][6] Its inhibitory activity is most potent against CDKs 1, 2, 4, 5, 6, and 9.[1][2][4] The compound is largely inactive against non-CDK kinases, with the notable exception of Glycogen Synthase Kinase 3β (GSK3β).[1][4]

Kinase Inhibitory Profile

The inhibitory potency of AT7519 against various kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) are summarized below.

| Target Kinase | IC50 (nM) | Ki (nM) |

| CDK1/cyclin B | 210 | 38 |

| CDK2/cyclin A | 47 | |

| CDK2/cyclin E | ||

| CDK3/cyclin E | Less Potent | |

| CDK4/cyclin D1 | 100 | |

| CDK5/p35 | ||

| CDK6/cyclin D3 | 170 | |

| CDK7/cyclin H/MAT1 | Little Activity | |

| CDK9/cyclin T1 | <10 | |

| GSK3β | 89 | |

| Data compiled from multiple sources.[1][2][4] |

Signaling Pathways

The inhibitory action of AT7519 on multiple CDKs disrupts key cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.

Caption: AT7519 inhibits CDKs, leading to cell cycle arrest and apoptosis.

Cellular Effects of this compound

The inhibition of multiple CDKs by AT7519 translates into significant anti-cancer effects at the cellular level, including cell cycle arrest, inhibition of transcription, and induction of apoptosis.

Cell Cycle Arrest

Treatment of asynchronous cancer cell populations with AT7519 leads to a dose-dependent arrest in the G2/M phase of the cell cycle.[3] In cells synchronized and then released into the cell cycle in the presence of AT7519, a delay in S-phase progression is observed, followed by an accumulation of cells in G2/M.[3] A G0/G1 arrest has also been reported.[3][7] This is consistent with the inhibition of CDK1 and CDK2, which are critical for the G2/M and G1/S transitions, respectively. The inhibition of CDK4/6, which promotes G1 progression, also contributes to the observed cell cycle arrest.

Inhibition of Transcription

AT7519 is a potent inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). CDK9 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II) at serine 2 and 5, a crucial step for transcriptional elongation.[7] Treatment with AT7519 leads to a rapid dephosphorylation of the RNAP II CTD, resulting in the inhibition of transcription.[1][7] This transcriptional repression contributes to the cytotoxic effects of AT7519, in part through the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP.[7]

Induction of Apoptosis

AT7519 induces apoptosis in a time- and dose-dependent manner in various cancer cell lines.[7] The induction of apoptosis is a consequence of both cell cycle arrest and the inhibition of transcription. The downregulation of anti-apoptotic proteins like Mcl-1 and XIAP shifts the cellular balance towards apoptosis.[7] Furthermore, AT7519 has been shown to activate GSK-3β by down-regulating its inhibitory phosphorylation.[1][7] Activated GSK-3β can then promote apoptosis through mechanisms independent of transcriptional inhibition.[7]

In Vitro Anti-proliferative Activity

AT7519 demonstrates potent anti-proliferative activity across a broad panel of human tumor cell lines. The IC50 values for various cell lines are summarized below.

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 82 |

| HT29 | Colon Carcinoma | |

| MCF-7 | Breast Adenocarcinoma | 40 |

| A2780 | Ovarian Carcinoma | 350 |

| SW620 | Colorectal Adenocarcinoma | 940 |

| MM.1S | Multiple Myeloma | 500 |

| U266 | Multiple Myeloma | 500 |

| MM.1R | Multiple Myeloma | >2000 |

| MRC5 | Normal Lung Fibroblast | 980 |

| Data compiled from multiple sources.[1][3][7] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of AT7519.

In Vitro Kinase Assays

Caption: Workflow for a radiometric in vitro kinase assay.

To determine the inhibitory activity of AT7519 against specific CDKs, radiometric filter binding assays are commonly employed.[4] In this setup, a recombinant CDK/cyclin complex is incubated with a specific substrate (e.g., Histone H1 for CDK2/cyclin A) in the presence of [γ-33P]ATP and varying concentrations of AT7519. The reaction is allowed to proceed for a defined period at 30°C and then stopped. The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter. The IC50 value is then calculated by fitting the data to a four-parameter logistic equation. For some kinases, alternative formats such as ELISA or DELFIA are used.[4]

Cell Viability and Proliferation Assays

Caption: General workflow for cell viability assays.

The anti-proliferative effects of AT7519 are typically assessed using colorimetric or fluorometric assays that measure metabolic activity, which correlates with the number of viable cells. Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the AlamarBlue assay.[1] In these assays, cells are seeded in 96-well plates and treated with a range of AT7519 concentrations for a specified duration (e.g., 72 hours). Following treatment, the respective reagent is added, and after a short incubation, the absorbance or fluorescence is measured using a plate reader. The IC50 values are then determined from the dose-response curves.

Western Blotting

To investigate the effects of AT7519 on specific signaling proteins, western blotting is employed. Cancer cells are treated with AT7519 for various time points, after which the cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, phospho-NPM, phospho-RNA Polymerase II, PARP, MYCN) and their total protein counterparts.[3][5] A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection, typically via chemiluminescence. This allows for the visualization and semi-quantification of changes in protein expression and phosphorylation status following AT7519 treatment.

Cell Cycle Analysis

The impact of AT7519 on cell cycle distribution is analyzed by flow cytometry. Cells are treated with AT7519 for a defined period (e.g., 24 hours), harvested, and then fixed. The fixed cells are stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).[7] The fluorescence intensity of individual cells is then measured by a flow cytometer. Since the amount of DNA is proportional to the fluorescence, the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified. Co-staining with bromodeoxyuridine (BrdU) can provide more detailed information about cells actively synthesizing DNA.[3]

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the in vivo anti-tumor activity of AT7519. In HCT116 and HT29 colon cancer xenograft models, twice-daily intraperitoneal administration of AT7519 (9.1 mg/kg) resulted in tumor regression.[1][4] In a multiple myeloma xenograft model, a 15 mg/kg dose of AT7519 inhibited tumor growth and prolonged the median overall survival of the mice.[1][4] Furthermore, in MYCN-amplified neuroblastoma xenografts, AT7519 treatment led to dose-dependent tumor growth inhibition, which correlated with intratumoral drug levels and target modulation (reduced p-Rb and p-NPM).[5]

Clinical Development

AT7519 has progressed into Phase I and II clinical trials for various malignancies, including advanced solid tumors, non-Hodgkin's lymphoma, multiple myeloma, chronic lymphocytic leukemia, and mantle cell lymphoma.[1][2][8][9][10] These studies have evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of AT7519 administered via intravenous infusion.[8][9][10] The recommended Phase II dose (RP2D) has been established in at least one study as 27.0 mg/m² administered as a 1-hour intravenous infusion on days 1, 4, 8, and 11 every 3 weeks.[8][10] Dose-limiting toxicities have included mucositis, febrile neutropenia, rash, and hypokalemia.[8][10] Pharmacodynamic studies in patients have shown a reduction in markers of CDK activity in skin biopsies following treatment.[9][10]

Conclusion

This compound is a potent multi-CDK inhibitor that exerts its anti-cancer effects through the induction of cell cycle arrest and apoptosis. Its mechanism of action is underpinned by the inhibition of key CDKs involved in both cell cycle progression and transcriptional regulation. The preclinical and early clinical data suggest that AT7519 is a promising therapeutic agent for the treatment of various cancers. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that are most likely to benefit from treatment with this agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PubMed [pubmed.ncbi.nlm.nih.gov]

AT7519: A Potent Multi-Cyclin-Dependent Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AT7519 is a novel small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation and transcription.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] AT7519 has demonstrated potent anti-proliferative and pro-apoptotic activity in a wide range of preclinical cancer models, both in vitro and in vivo, and is currently being evaluated in clinical trials.[1][3][5][6] This technical guide provides a comprehensive overview of AT7519, focusing on its mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and scientists in the field of oncology and drug development.

Introduction

The cell division cycle is a fundamental process orchestrated by a series of events that are tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins.[2][3] In cancer, aberrant activation of these kinases leads to uncontrolled cell proliferation. AT7519 is an ATP-competitive inhibitor that targets several key CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][7] Its ability to simultaneously inhibit multiple CDKs involved in both cell cycle progression and transcription contributes to its potent anti-cancer effects.[1][2] This guide delves into the technical details of AT7519's activity and the methods used to evaluate its efficacy.

Mechanism of Action

AT7519 exerts its anti-tumor effects through a multi-pronged mechanism, primarily by inhibiting the catalytic activity of several CDKs.

-

Cell Cycle Arrest: By inhibiting CDK1, CDK2, CDK4, and CDK6, AT7519 disrupts the normal progression of the cell cycle.[2] Inhibition of CDK4 and CDK6 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1-S phase transition.[2] Inhibition of CDK2 further reinforces this G1 arrest and also impedes S phase progression.[2][8] Finally, inhibition of CDK1, the key driver of mitosis, leads to a G2/M phase arrest.[2] This multi-point blockade of the cell cycle ultimately leads to a cessation of tumor cell proliferation.[2][3]

-

Transcriptional Inhibition: AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[1][2] P-TEFb is responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcriptional elongation.[1] By inhibiting CDK9, AT7519 prevents RNA Pol II phosphorylation, leading to a global shutdown of transcription.[1] This is particularly detrimental to cancer cells, which are often highly dependent on the continuous transcription of short-lived anti-apoptotic proteins such as Mcl-1.[1] The downregulation of these survival proteins sensitizes cancer cells to apoptosis.

-

Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional inhibition culminate in the induction of programmed cell death, or apoptosis.[2][3] The inability of cancer cells to progress through the cell cycle, coupled with the loss of essential survival signals due to transcriptional repression, triggers the apoptotic cascade.

Furthermore, AT7519 has been shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β), which may also contribute to its pro-apoptotic activity.[9]

Quantitative Data on Inhibitory Activity

The potency of AT7519 against various kinases and its anti-proliferative effects in different cancer cell lines have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of AT7519

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 210[2][7][10][11] |

| CDK2/cyclin A | 47[2][7][10][11] |

| CDK4/cyclin D1 | 100[2][7][10][11] |

| CDK5/p25 | 13[10] |

| CDK6/cyclin D3 | 170[2][7][10][11] |

| CDK9/cyclin T1 | <10[2][7][10][11] |

| GSK-3β | 89[4][9][10] |

IC50 values represent the concentration of AT7519 required to inhibit 50% of the kinase activity in biochemical assays.

Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 82[9] |

| HT29 | Colon Carcinoma | 40-940[2] |

| MCF-7 | Breast Adenocarcinoma | 40[9][12] |

| A2780 | Ovarian Carcinoma | 350[9] |

| MM.1S | Multiple Myeloma | 500[9] |

| U266 | Multiple Myeloma | 500[9] |

| HL60 | Promyelocytic Leukemia | Not specified |

| SW620 | Colorectal Adenocarcinoma | 940[9][12] |

IC50 values represent the concentration of AT7519 required to inhibit 50% of cell proliferation, typically after 72 hours of exposure.

Table 3: AT7519 Ki Value

| Kinase Target | Ki (nM) |

| CDK1 | 38[4][9] |

Ki (inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex, indicating the binding affinity of the inhibitor to the target kinase.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of AT7519.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of AT7519 on the enzymatic activity of purified CDK/cyclin complexes.

Principle: The assay quantifies the phosphorylation of a substrate by a specific CDK in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using a radiometric assay with ³³P-γ-ATP or through non-radioactive methods like fluorescence polarization.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the purified CDK/cyclin enzyme, a suitable substrate (e.g., Histone H1 for CDK1/2 or a specific peptide substrate), and ATP in a kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl₂, 1 mM DTT).

-

Inhibitor Addition: Add serial dilutions of AT7519 (or vehicle control, typically DMSO) to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP). Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., 2% H₃PO₄ or EDTA).

-

Detection:

-

Radiometric Assay: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). Wash the filters extensively to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Assay (e.g., TR-FRET): Utilize a specific antibody that recognizes the phosphorylated substrate. The binding of a fluorescently labeled secondary antibody generates a signal that can be measured on a plate reader.[13]

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each AT7519 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of AT7519 on the viability and proliferation of cancer cells.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[9] The amount of formazan produced is proportional to the number of viable cells.[9]

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of AT7519 for a specified duration (e.g., 72 hours). Include a vehicle-only control.

-

MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle following treatment with AT7519.

Principle: Propidium (B1200493) iodide (PI) is a fluorescent dye that intercalates into DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with AT7519 for the desired time (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.[2][8]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to degrade RNA and prevent its staining).[2][3][8]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel.

-

Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo). The software will deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis following AT7519 treatment.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Protocol:

-

Cell Lysis: Treat cells with AT7519, then lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Rb, phospho-CDK1, cleaved PARP, Mcl-1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of AT7519 in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with AT7519, and tumor growth is monitored over time.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116, HT29) into the flank of immunocompromised mice (e.g., nude or SCID mice).[4]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer AT7519 to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a specific dosing schedule (e.g., 15 mg/kg, once daily).[1][9] The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a certain size).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of AT7519. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).[4]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by AT7519 and the general workflow for its evaluation can aid in understanding its mechanism and characterization.

References

- 1. selleckchem.com [selleckchem.com]

- 2. vet.cornell.edu [vet.cornell.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT (Assay protocol [protocols.io]

- 7. selleckchem.com [selleckchem.com]

- 8. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 9. merckmillipore.com [merckmillipore.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]

- 13. CDK enzymatic and binding assays [bio-protocol.org]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

AT7519: A Comprehensive Technical Profile of a Multi-CDK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

AT7519 is a novel, small-molecule, multi-targeted inhibitor of cyclin-dependent kinases (CDKs).[1] It has demonstrated potent activity against several key CDKs involved in both cell cycle regulation and transcription, making it a subject of significant interest in oncological research.[1][2][3] This technical guide provides an in-depth overview of the AT7519 inhibition profile, its mechanism of action, and the experimental methodologies used for its characterization.

Inhibition Profile and Potency

AT7519 is an ATP-competitive inhibitor that demonstrates potent, low nanomolar inhibitory activity against a range of cyclin-dependent kinases.[4][5] Its primary targets include CDKs essential for cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcription (CDK9).[3][6] The compound also shows activity against Glycogen Synthase Kinase-3β (GSK3β).[3][4] A summary of its inhibitory activity is presented below.

| Target Kinase | IC50 (nM) |

| CDK9/Cyclin T | <10 |

| CDK5/p35 | 13 |

| CDK2/Cyclin A | 47 |

| CDK4/Cyclin D1 | 100 |

| CDK6/Cyclin D3 | 170 |

| CDK1/Cyclin B | 210 |

| GSK3β | 89 |

Table 1: In vitro kinase inhibition profile of AT7519. Data compiled from multiple sources.[3][6][7]

Mechanism of Action

The anti-proliferative and pro-apoptotic effects of AT7519 stem from its ability to inhibit multiple CDKs, leading to a dual impact on cancer cells: cell cycle arrest and transcriptional suppression.

-

Cell Cycle Inhibition: By inhibiting CDK1, CDK2, CDK4, and CDK6, AT7519 disrupts the orderly progression of the cell cycle.[8] Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb), which in turn keeps the E2F transcription factor sequestered, halting entry into the S-phase.[9] Inhibition of CDK2 and CDK1 further blocks progression through the S and G2/M phases, respectively.[3][9] This leads to an accumulation of cells in the G0/G1 and G2/M phases.[1]

-

Transcriptional Inhibition: AT7519 is a potent inhibitor of CDK9.[3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II).[2][9] This phosphorylation is critical for the elongation of transcription. By inhibiting CDK9, AT7519 prevents RNA Pol II-mediated transcription, leading to a rapid depletion of proteins with short half-lives.[2][10] Many of these short-lived proteins, such as Mcl-1 and XIAP, are critical anti-apoptotic factors.[1][2] Their downregulation is a key driver of AT7519-induced apoptosis.[2]

Experimental Protocols

The characterization of AT7519 involves a series of biochemical and cell-based assays to determine its potency and elucidate its mechanism of action.

In Vitro Kinase Assays

These assays are fundamental for determining the direct inhibitory effect of AT7519 on purified kinase enzymes.

-

Objective: To quantify the concentration of AT7519 required to inhibit 50% of the activity (IC50) of a specific kinase.

-

Methodology:

-

Reaction Mixture: Purified recombinant CDK/cyclin complexes are incubated in a reaction buffer containing a suitable substrate (e.g., Histone H1 for CDK1/2 or a specific peptide for others),[5] and [γ-³³P]ATP or unlabeled ATP.

-

Inhibitor Addition: A range of AT7519 concentrations is added to the reaction mixtures.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 30°C).[5]

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods:

-

Radiometric Filter Binding: The reaction mixture is passed through a filter membrane that captures the phosphorylated substrate. The radioactivity on the filter is then measured using a scintillation counter.[5]

-

ELISA/DELFIA: An antibody specific to the phosphorylated substrate is used to detect the product in an ELISA (Enzyme-Linked Immunosorbent Assay) or DELFIA (Dissociation-Enhanced Lanthanide Fluorometric Immunoassay) format.[5]

-

-

Data Analysis: The percentage of kinase activity is plotted against the logarithm of the AT7519 concentration, and the IC50 value is calculated using a non-linear regression model.

-

Cell-Based Proliferation Assays

These assays measure the effect of AT7519 on the viability and proliferation of cancer cell lines.

-

Objective: To determine the concentration of AT7519 that inhibits cell growth by 50% (GI50) or reduces cell viability by 50% (IC50).

-

Methodology (MTS/MTT Assay):

-

Cell Seeding: Human tumor cell lines (e.g., HCT116, HL60) are seeded into 96-well plates and allowed to adhere overnight.[2][10]

-

Compound Treatment: Cells are treated with a serial dilution of AT7519 or a vehicle control (e.g., DMSO) for a specified duration, typically 48 to 72 hours.[1][2]

-

Reagent Addition: A tetrazolium salt reagent (e.g., MTS or MTT) is added to each well.[2] Metabolically active cells convert the reagent into a colored formazan (B1609692) product.

-

Incubation and Measurement: After a short incubation period (e.g., 2-6 hours), the absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[2]

-

Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the percentage of cell viability relative to the vehicle control. IC50 values are then determined by plotting viability against drug concentration.

-

Mechanistic Cell-Based Assays

-

Western Blotting: This technique is used to assess the phosphorylation status of CDK substrates and the expression levels of downstream proteins.

-

Cell Lysis: Cells treated with AT7519 for various times are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins, such as phospho-Rb (T821), phospho-RNA Pol II (Ser2/Ser5), Mcl-1, and cleaved PARP.[2][3][10] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The results confirm target engagement and downstream pathway modulation.[2]

-

-

Cell Cycle Analysis: This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Cells are treated with AT7519, harvested, and fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The resulting histogram shows distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for quantification of cell cycle arrest.[1]

-

References

- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. brieflands.com [brieflands.com]

- 9. Emerging approaches to CDK inhibitor development, a structural perspective - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00201A [pubs.rsc.org]

- 10. aacrjournals.org [aacrjournals.org]

AT7519 Hydrochloride: A Technical Guide to Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT7519 hydrochloride is a potent, small-molecule, multi-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-cancer activity in a breadth of preclinical and clinical studies.[1][2] By targeting key regulators of the cell cycle and transcription, AT7519 induces cell cycle arrest, apoptosis, and tumor growth inhibition in various hematological and solid tumor models.[3][4] This technical guide provides an in-depth overview of the target validation of AT7519, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Introduction to this compound and its Primary Targets

AT7519 is an ATP-competitive inhibitor of several members of the cyclin-dependent kinase family, which are serine/threonine kinases crucial for cell cycle regulation and mRNA synthesis.[2][5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[3] AT7519 was identified through a fragment-based medicinal chemistry approach coupled with high-throughput X-ray crystallography.[3] The primary targets of AT7519 include CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[3][6] Its mechanism of action is primarily attributed to the inhibition of these kinases, leading to downstream effects on cell proliferation and survival.[3][4]

Biochemical and Cellular Potency

AT7519 demonstrates potent inhibitory activity against multiple CDKs in cell-free assays and robust anti-proliferative effects across a wide range of human tumor cell lines.[3][6]

Table 1: In Vitro Kinase Inhibitory Activity of AT7519

| Kinase Target | IC50 (nmol/L) |

| CDK1 | 210 |

| CDK2 | 47 |

| CDK4 | 100 |

| CDK5 | <10 |

| CDK6 | 170 |

| CDK9 | <10 |

| GSK3β | 89 |

Data compiled from multiple sources.[3][5][6]

Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines (72h exposure)

| Cell Line | Cancer Type | IC50 (nmol/L) |

| MCF-7 | Breast Cancer | 40 |

| HCT116 | Colon Cancer | 82 |

| HT29 | Colon Cancer | - |

| A2780 | Ovarian Cancer | 350 |

| SW620 | Colon Cancer | 940 |

| MM.1S | Multiple Myeloma | 500 (48h) |

| U266 | Multiple Myeloma | 500 (48h) |

| U87MG | Glioblastoma | Dose-dependent inhibition |

| U251 | Glioblastoma | Dose-dependent inhibition |

Data compiled from multiple sources.[5][6][7]

Mechanism of Action: Signaling Pathways and Cellular Consequences

The anti-cancer effects of AT7519 are a direct result of its inhibition of key CDKs, leading to distinct cellular outcomes.

Cell Cycle Arrest

Inhibition of CDK1 and CDK2 by AT7519 disrupts the G1/S and G2/M transitions of the cell cycle.[3][7] This is evidenced by a reduction in the S-phase cell population and an accumulation of cells in the G2/M and G0/G1 phases in treated cancer cells.[3]

Caption: AT7519-mediated inhibition of CDK1, 2, 4, and 6, leading to cell cycle arrest.

Induction of Apoptosis

AT7519 induces apoptosis in various cancer cell lines.[3][7] This is mediated, in part, by the inhibition of CDK9, which is a component of the positive transcription elongation factor b (P-TEFb).[3][4] Inhibition of CDK9 leads to the dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II, resulting in the downregulation of anti-apoptotic proteins like Mcl-1.[4][6]

Caption: Inhibition of CDK9 by AT7519 blocks transcription of anti-apoptotic genes.

In Vivo Target Validation and Efficacy

The anti-tumor activity of AT7519 has been validated in several human tumor xenograft models.

Table 3: In Vivo Efficacy of AT7519 in Xenograft Models

| Model | Cancer Type | Dosing Regimen | Outcome |

| HCT116 Xenograft | Colon Cancer | 9.1 mg/kg, i.p., twice daily | Tumor regression |

| HT29 Xenograft | Colon Cancer | 9.1 mg/kg, i.p., twice daily | Tumor regression |

| MM Xenograft | Multiple Myeloma | 15 mg/kg, i.p. | Inhibited tumor growth, prolonged survival |

| AMC711T Xenograft | Neuroblastoma | 5, 10, or 15 mg/kg/day, i.p., 5 days | Dose-dependent growth inhibition |

Data compiled from multiple sources.[3][6][8]

In vivo target engagement has been confirmed by observing the dephosphorylation of CDK substrates in tumor tissues from treated animals. For instance, a reduction in phosphorylated forms of Retinoblastoma protein (p-Rb) and Nucleophosmin (p-NPM) serves as a pharmacodynamic biomarker of AT7519 activity.[3][8]

Experimental Protocols

The following are generalized protocols for key assays used in the target validation of AT7519.

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of AT7519 against purified kinases.

-

Methodology:

-

Kinase assays for CDK1, CDK2, and GSK3β are typically performed in a radiometric filter binding format. Assays for CDK5 are conducted in a DELFIA format, while those for CDK4 and CDK6 utilize an ELISA format.[6]

-

For radiometric assays, the kinase, appropriate cyclin partner, and substrate (e.g., Histone H1) are incubated with [γ-33P]ATP in the presence of varying concentrations of AT7519.

-

The reaction is stopped, and the mixture is transferred to a filter plate to capture the phosphorylated substrate.

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

IC50 values are calculated from the dose-response curves.

-

Cell Proliferation Assay (MTT or Alamar Blue)

-

Objective: To assess the anti-proliferative effect of AT7519 on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of AT7519 or vehicle control (DMSO) for 48-72 hours.[5][6]

-

Following incubation, a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Alamar Blue is added to each well.[8]

-

Viable cells metabolize the reagent, resulting in a colorimetric change that is measured using a microplate reader.

-

The percentage of cell viability relative to the vehicle control is calculated, and IC50 values are determined.

-

Western Blotting for Pharmacodynamic Markers

-

Objective: To confirm target engagement in cells or tumor tissues by analyzing the phosphorylation status of CDK substrates.

-

Methodology:

-

Cells or tumor lysates are prepared in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard assay (e.g., BCA).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-Rb (T821), p-NPM (T199), p-PP1α (T320), and p-RNA polymerase II (Ser2)).[3][8]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Caption: A typical experimental workflow for the preclinical validation of AT7519.

Clinical Development

AT7519 has progressed into Phase I and II clinical trials for various advanced cancers, including solid tumors and hematological malignancies.[1][9] In a Phase I study, AT7519 administered as an intravenous infusion was found to be well-tolerated, with a recommended Phase II dose (RP2D) of 27.0 mg/m².[1][9] At this dose, plasma concentrations exceeded those required for biological activity, and preliminary anti-cancer activity was observed.[1] Pharmacodynamic studies in patients' skin biopsies confirmed a reduction in markers of CDK activity.[9]

Conclusion

The target validation of this compound is well-established through a robust body of preclinical and early clinical data. Its potent, multi-targeted inhibition of CDKs translates into significant anti-proliferative and pro-apoptotic activity in a wide range of cancer models. The clear mechanism of action, demonstrated in vivo efficacy, and defined pharmacodynamic biomarkers provide a strong rationale for its continued clinical development as a promising anti-cancer therapeutic.

References

- 1. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Characterization of AT7519: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), a family of proteins crucial for the regulation of the cell cycle and transcription.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[2] This technical guide provides a comprehensive overview of the biological characterization of AT7519, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers in oncology and drug development.

Mechanism of Action

AT7519 exerts its anti-cancer effects primarily through the inhibition of several CDKs, leading to cell cycle arrest and induction of apoptosis.[2][3] It is an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDKs.[4][5]

Inhibition of Cyclin-Dependent Kinases

AT7519 demonstrates potent inhibitory activity against a range of CDKs involved in both cell cycle progression and transcriptional regulation. Its primary targets include CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[6][7] The inhibition of these kinases disrupts the normal progression of the cell cycle.

Cell Cycle Arrest

By inhibiting key cell cycle CDKs, AT7519 induces cell cycle arrest at the G1/S and G2/M phases in various cancer cell lines.[8] This blockage prevents cancer cells from proceeding through the necessary checkpoints for division and proliferation.

Induction of Apoptosis

AT7519 is a potent inducer of apoptosis in a wide range of tumor cells.[2][8][9] This programmed cell death is a key mechanism of its anti-tumor activity. The induction of apoptosis is often observed following cell cycle arrest.[3] One of the key mechanisms through which AT7519 induces apoptosis is by inhibiting CDK9, which leads to the dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[4][10] This, in turn, inhibits transcription, particularly of anti-apoptotic proteins with short half-lives, such as Mcl-1.[9][10] The downregulation of these survival proteins sensitizes cancer cells to apoptosis.

Modulation of GSK-3β

In addition to CDK inhibition, AT7519 has been shown to inhibit glycogen (B147801) synthase kinase 3 beta (GSK-3β).[4][10] The activation of GSK-3β through the inhibition of its phosphorylation at serine 9 contributes to the pro-apoptotic effects of AT7519 in certain cancer types, such as multiple myeloma.[10]

Data Presentation

In Vitro Kinase Inhibitory Activity of AT7519

| Kinase Target | IC50 (nM) |

| CDK1 | 210 |

| CDK2 | 47 |

| CDK4 | 100 |

| CDK5 | 13 |

| CDK6 | 170 |

| CDK9 | <10 |

| GSK-3β | 89 |

Table 1: IC50 values of AT7519 against a panel of kinases. Data compiled from multiple sources.[7][10][11]

Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 54 |

| HT29 | Colon Carcinoma | 170 |

| A2780 | Ovarian Carcinoma | 350 |

| SK-OV-3 | Ovarian Carcinoma | 400 |

| A549 | Lung Carcinoma | 380 |

| MCF-7 | Breast Carcinoma | 40 |

| BT-20 | Breast Carcinoma | 320 |

| MDA-MB-468 | Breast Carcinoma | 340 |

| SK-BR3 | Breast Carcinoma | 140 |

| HL60 | Leukemia | 90 |

| MM.1S | Multiple Myeloma | 500 |

| U266 | Multiple Myeloma | 500 |

Table 2: IC50 values of AT7519 in various human cancer cell lines after 72 hours of exposure. Data compiled from multiple sources.[3][4][12]

In Vivo Efficacy of AT7519 in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Schedule | Tumor Growth Inhibition | Reference |

| HCT116 | Colon Cancer | 9.1 mg/kg, twice daily | Tumor Regression | [13] |

| HT29 | Colon Cancer | 9.1 mg/kg, twice daily | Tumor Regression | [13] |

| C666-1 | Nasopharyngeal Carcinoma | 15 mg/kg, once daily | Significant Inhibition | [14] |

| Human MM Xenograft | Multiple Myeloma | 15 mg/kg, once daily (5 days/week for 2 weeks) | Inhibition & Prolonged Survival | [12] |

| AMC711T | Neuroblastoma | 10 or 15 mg/kg, once daily (5 days on, 2 days off for 3 weeks) | Almost Complete Block of Tumor Growth | [15] |

| U87MG & U251 | Glioblastoma | Not specified | Significant Reduction in Tumor Volume | [8][16] |

Table 3: Summary of in vivo efficacy of AT7519 in various human tumor xenograft models.

Pharmacokinetic Parameters of AT7519 from a Phase I Clinical Trial

| Dose Level (mg/m²) | Cmax (ng/mL) | AUC (ng·h/mL) |

| 1.8 - 40 | Dose-proportional increase | Linear increase with dose |

Table 4: Summary of pharmacokinetic data from a Phase I study in patients with refractory solid tumors. AT7519 was administered as a 1-hour intravenous infusion on days 1 through 5 of a 21-day cycle.[17][18][19] A recommended Phase II dose (RP2D) of 27.0 mg/m² was established for a schedule of 1-hour intravenous infusion on days 1, 4, 8, and 11 every 3 weeks.[20][21]

Mandatory Visualizations

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 of AT7519 against specific CDKs.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM DTT).

-

Reconstitute recombinant human CDK/cyclin enzyme (e.g., CDK2/Cyclin E1) in kinase buffer.

-

Prepare a suitable substrate (e.g., Histone H1 or a specific peptide) in kinase buffer.

-

Prepare ATP solution in kinase buffer.

-

Serially dilute AT7519 in DMSO and then further in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the kinase, substrate, and AT7519 dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify the amount of phosphorylated substrate using a suitable method, such as a radiometric assay (using ³²P-ATP) or a fluorescence/luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each AT7519 concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effect of AT7519 on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of AT7519 in complete culture medium.

-

Replace the existing medium with the medium containing different concentrations of AT7519. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well.

-

Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the effect of AT7519 on cell cycle distribution.

-

Cell Treatment and Harvesting:

-

Treat cells with AT7519 at the desired concentration and for the desired time.

-

Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

-

Cell Fixation:

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This protocol is used to quantify AT7519-induced apoptosis.

-

Cell Treatment and Harvesting:

-

Treat cells with AT7519 as required.

-

Harvest the cells and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

-

Data Analysis:

-

Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

-

Western Blot Analysis for CDK Substrate Phosphorylation

This protocol is used to assess the in-cell activity of AT7519 by measuring the phosphorylation of CDK substrates.

-

Cell Lysis and Protein Quantification:

-

Treat cells with AT7519.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a CDK substrate (e.g., anti-phospho-Rb (Ser780), anti-phospho-RNA Polymerase II CTD (Ser2/5)). Also, probe for the total protein as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Human Tumor Xenograft Model

This protocol provides a general outline for evaluating the in vivo efficacy of AT7519.

-

Animal Model:

-

Use immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.

-

-

Tumor Growth and Treatment Initiation:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer AT7519 via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

-

Monitoring and Data Collection:

-

Measure tumor volume (e.g., using calipers) and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

-

Immunohistochemistry for p-Rb (Example):

-

Fix the tumor tissue in formalin and embed in paraffin (B1166041).

-

Section the paraffin blocks and mount on slides.

-

Perform antigen retrieval (e.g., using citrate (B86180) buffer).

-

Block endogenous peroxidase activity.

-

Incubate with a primary antibody against phosphorylated Rb.

-

Incubate with a secondary antibody and a detection reagent (e.g., DAB).

-

Counterstain with hematoxylin (B73222) and visualize under a microscope.

-

Conclusion

AT7519 is a promising multi-targeted CDK inhibitor with potent anti-proliferative and pro-apoptotic activity across a broad range of cancer types. Its well-characterized mechanism of action, involving both cell cycle arrest and inhibition of transcription, provides a strong rationale for its clinical development. The data and protocols presented in this technical guide offer a comprehensive resource for researchers to further investigate the therapeutic potential of AT7519 and similar CDK inhibitors. Continued research is warranted to optimize its clinical application, potentially in combination with other anti-cancer agents, to improve patient outcomes.

References

- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. astx.com [astx.com]

- 4. selleckchem.com [selleckchem.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kumc.edu [kumc.edu]

- 10. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

- 19. astx.com [astx.com]

- 20. researchgate.net [researchgate.net]

- 21. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PubMed [pubmed.ncbi.nlm.nih.gov]

AT7519: A Multi-Cyclin-Dependent Kinase Inhibitor and its Impact on Cell Cycle Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), playing a crucial role in the regulation of the eukaryotic cell cycle and transcription.[1][2] Its ability to induce cell cycle arrest and apoptosis in various cancer cell lines has made it a subject of significant interest in oncology research and clinical development.[2][3][4] This technical guide provides a comprehensive overview of the effects of AT7519 on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

AT7519 exerts its anti-proliferative effects by targeting several key CDK enzymes that are essential for cell cycle transitions. In vitro kinase assays have demonstrated its potent inhibitory activity against a range of CDKs.[5][6]

Table 1: In Vitro Kinase Inhibitory Activity of AT7519

| Kinase | IC50 (nmol/L) |

| CDK1/cyclin B | 210 |

| CDK2/cyclin A | 47 |

| CDK4/cyclin D1 | 100 |

| CDK5/cyclin p25 | 13 |

| CDK6/cyclin D3 | 170 |

| CDK9/cyclin T1 | <10 |

| GSK3β | 89 |

Data sourced from supplementary materials of a 2009 study.[6]

The inhibition of these CDKs disrupts the phosphorylation of their respective substrates, leading to a halt in cell cycle progression. For instance, inhibition of CDK1 and CDK2 has been shown to be consistent with the observed antiproliferative effects of AT7519 in solid tumor cell lines.[1][2] The compound has been shown to inhibit the phosphorylation of the CDK1 substrate PP1α (T320) and the CDK2 substrates Rb (T821) and NPM (T199).[1]

Beyond its direct impact on cell cycle-regulating CDKs, AT7519 also potently inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb). This leads to the dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II, thereby inhibiting transcription.[1][5] This transcriptional inhibition is thought to contribute significantly to the apoptotic effects of AT7519, particularly in leukemia cell lines.[7]

Effects on Cell Cycle Progression

Treatment of cancer cells with AT7519 leads to significant alterations in cell cycle distribution, primarily characterized by cell cycle arrest at the G0/G1 and G2/M phases, followed by the induction of apoptosis.

G0/G1 and G2/M Arrest

In multiple myeloma (MM) MM.1S cells, treatment with 0.5 μM AT7519 for as early as 6 hours resulted in an increase in the proportion of cells in the G0/G1 and G2/M phases.[5] Similarly, in HCT116 human colon carcinoma cells, a 24-hour treatment with AT7519 caused a reduction in the S phase population and an accumulation of cells in G2/M.[6] Studies in U937 leukemic cells also demonstrated an accumulation of cells in the G2/M phase.[8] In glioblastoma cells, AT7519 was found to arrest the cell cycle at both the G1/S and G2/M phases.[9][10]

Table 2: Effect of AT7519 on Cell Cycle Distribution in MM.1S Cells

| Treatment | Time (hours) | % G0/G1 | % S | % G2/M | % Sub-G1 |

| Control | 6 | 45 | 35 | 20 | <1 |

| AT7519 (0.5 μM) | 6 | 55 | 25 | 20 | <1 |

| Control | 12 | 48 | 32 | 20 | <2 |

| AT7519 (0.5 μM) | 12 | 50 | 20 | 25 | 5 |

| Control | 24 | 46 | 34 | 20 | <2 |

| AT7519 (0.5 μM) | 24 | 40 | 15 | 30 | 15 |

Data are illustrative based on published findings.[5]

Induction of Apoptosis

Prolonged exposure to AT7519 leads to an increase in the sub-G1 population, which is indicative of apoptotic cell death.[5][11] In MM.1S cells, an increase in the sub-G1 phase was observed starting from 12 hours of treatment with 0.5 μM AT7519.[5] This was confirmed by Annexin V and propidium (B1200493) iodide (PI) staining, which demonstrated apoptosis starting from 12 hours onwards, with a maximal effect at 48 hours.[5] The induction of apoptosis is further supported by the cleavage of caspases-3, -8, and -9.[5] In some cell types, such as glioblastoma, AT7519 has also been shown to induce pyroptosis through caspase-3-mediated cleavage of gasdermin E (GSDME).[9][10]

Antiproliferative Activity

AT7519 has demonstrated potent antiproliferative activity across a broad panel of human tumor cell lines, with IC50 values typically in the nanomolar range.

Table 3: Antiproliferative IC50 Values of AT7519 in Various Human Cancer Cell Lines (72h exposure)

| Cell Line | Cancer Type | IC50 (nmol/L) |

| HCT116 | Colon | 160 |

| HT29 | Colon | 400 |

| A2780 | Ovarian | 40 |

| MDA-MB-468 | Breast | 940 |

| U266 | Multiple Myeloma | 500 |

| MM.1S | Multiple Myeloma | 500 |

Data sourced from a 2009 study.[2][6]

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

-

Cell Seeding and Treatment: Seed 0.5 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of AT7519 or vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 6, 12, 24 hours).[6]

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization and collect them by centrifugation. Wash the cells with phosphate-buffered saline (PBS) and then fix them by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. The cells can be stored at -20°C.[6]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 0.1 mg/mL) in PBS.[6]

-

Flow Cytometry: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population, can be quantified using appropriate cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Seeding and Treatment: Seed and treat cells with AT7519 as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension according to the manufacturer's instructions.

-

Flow Cytometry: Incubate the cells for 15 minutes at room temperature in the dark. Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Logical Relationships and Therapeutic Implications

The multifaceted mechanism of action of AT7519, targeting both cell cycle progression and transcription, provides a strong rationale for its investigation as an anticancer agent.[2][5] By inducing cell cycle arrest, AT7519 can halt the proliferation of tumor cells. The subsequent induction of apoptosis provides a mechanism for eliminating these arrested cells. This dual activity makes AT7519 a promising candidate for the treatment of various malignancies, including hematological cancers and solid tumors.[2][5][12] Clinical trials have been initiated to evaluate the safety and efficacy of AT7519 in patients with advanced cancers.[4][13]

References

- 1. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]

- 2. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. brieflands.com [brieflands.com]

- 9. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ashpublications.org [ashpublications.org]

- 12. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

Apoptosis Induction by AT7519 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT7519 Hydrochloride is a potent, small-molecule, multi-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-neoplastic activity across a range of solid and hematological malignancies.[1][2] Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms underlying AT7519-induced apoptosis, detailed experimental protocols for its characterization, and a summary of its efficacy in various cancer cell lines.

Introduction

Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other key cellular processes.[1][5] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6][7] AT7519 is an ATP-competitive inhibitor targeting multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[8][9] By inhibiting these kinases, AT7519 disrupts cell cycle progression and, crucially, triggers programmed cell death, or apoptosis. This document will explore the intricate signaling pathways modulated by AT7519 to induce apoptosis, providing a comprehensive resource for researchers in the field.

Mechanism of Action: Induction of Apoptosis

AT7519 employs a multi-faceted approach to induce apoptosis in cancer cells, primarily through two interconnected mechanisms: inhibition of transcriptional CDKs leading to the downregulation of anti-apoptotic proteins, and the activation of pro-apoptotic signaling cascades.

Transcriptional Inhibition and Downregulation of Anti-Apoptotic Proteins

AT7519 potently inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[10][11] CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcriptional elongation.[2][12] Inhibition of CDK9 by AT7519 leads to decreased phosphorylation of RNA Pol II, resulting in a global inhibition of transcription.[9][12]

This transcriptional repression disproportionately affects proteins with short half-lives, including several key anti-apoptotic proteins.[12][13]

-

Mcl-1: A member of the Bcl-2 family, Mcl-1 is a crucial survival factor in many cancers. AT7519 treatment leads to a rapid downregulation of Mcl-1 protein levels, a key event in the initiation of apoptosis.[10][14]

-

XIAP: The X-linked inhibitor of apoptosis protein (XIAP) is another important anti-apoptotic protein whose expression is reduced following AT7519 treatment.[12]

The depletion of these critical survival proteins shifts the cellular balance towards apoptosis.

Activation of Pro-Apoptotic Signaling

AT7519 also actively promotes apoptosis through the modulation of other signaling pathways:

-

GSK-3β Activation: AT7519 has been shown to induce the activation of Glycogen Synthase Kinase 3β (GSK-3β) by decreasing its inhibitory phosphorylation at serine 9.[5][12] Activated GSK-3β can phosphorylate Mcl-1, tagging it for proteasomal degradation, thereby further contributing to the decline in Mcl-1 levels.[15]

-

Intrinsic Apoptosis Pathway: The downregulation of anti-apoptotic Bcl-2 family members like Mcl-1 and Bcl-2, coupled with an increase in pro-apoptotic proteins such as NOXA and Bim, leads to mitochondrial outer membrane permeabilization (MOMP).[16][17] This results in the release of cytochrome c into the cytoplasm, which then activates the caspase cascade.[16]

-

Caspase Activation: AT7519 treatment leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[16] Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[16][18]

The induction of apoptosis by AT7519 appears to be independent of the p53 tumor suppressor status in some cancer cells, suggesting its potential efficacy in a broad range of tumors.[4][19]

Quantitative Data Summary

The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Antiproliferative Activity of AT7519

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colon Cancer | 82 | [20] |

| HT29 | Colon Cancer | 940 | [20] |

| A2780 | Ovarian Cancer | 350 | [20] |

| MCF-7 | Breast Cancer | 40 | [20] |

| MM.1S | Multiple Myeloma | 500 | [12] |

| U266 | Multiple Myeloma | 500 | [12] |

| U87MG | Glioblastoma | ~400 | [16] |

| U251 | Glioblastoma | ~400 | [16] |

Table 2: Effects of AT7519 on Apoptosis-Related Protein Expression

| Cell Line | Protein | Effect | Time Point | Reference |

| MM.1S | Mcl-1 | Decreased | 4 h | [12] |

| MM.1S | XIAP | Decreased | 4 h | [12] |

| U251 | Mcl-1 | Decreased | 48 h | [16] |

| U87MG | Bcl-2 | Decreased | 48 h | [16] |

| U251 | NOXA | Increased | 48 h | [16] |

| U87MG | Cleaved Caspase-3 | Increased | 48 h | [16] |

| U251 | Cleaved PARP1 | Increased | 48 h | [16] |

| HL60 | Mcl-1 | Decreased | 4 h | [11] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of AT7519-induced apoptosis.

Caption: Western blot workflow for apoptosis marker analysis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described for assessing the cytotoxic effects of AT7519.[12][21]

Materials:

-

Cancer cell lines (e.g., MM.1S, HCT116)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of AT7519 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the AT7519 dilutions or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard methods used to quantify AT7519-induced apoptosis.[12][20]

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-